Nickel(II) cyanide tetrahydrate

Description

BenchChem offers high-quality Nickel(II) cyanide tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nickel(II) cyanide tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13477-95-7 |

|---|---|

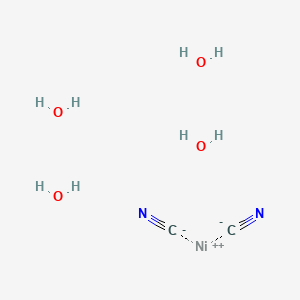

Molecular Formula |

C2H8N2NiO4 |

Molecular Weight |

182.79 g/mol |

IUPAC Name |

nickel(2+);dicyanide;tetrahydrate |

InChI |

InChI=1S/2CN.Ni.4H2O/c2*1-2;;;;;/h;;;4*1H2/q2*-1;+2;;;; |

InChI Key |

VHHVAACTKRUWEK-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.O.O.O.O.[Ni+2] |

Canonical SMILES |

[C-]#N.[C-]#N.O.O.O.O.[Ni+2] |

Synonyms |

Nickel(II) cyanide tetrahydrate |

Origin of Product |

United States |

Significance in Transition Metal Coordination Chemistry

Nickel(II) cyanide tetrahydrate plays a crucial role in the study of transition metal coordination chemistry. The cyanide ion (CN⁻) is a versatile ligand capable of acting as a strong-field ligand, leading to the formation of stable, square planar low-spin complexes with the d⁸ nickel(II) ion. This is exemplified by the formation of the tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, when nickel(II) cyanide is treated with excess cyanide. studfile.netwikipedia.org The study of such complexes provides valuable insights into ligand field theory and the factors governing the geometry and magnetic properties of coordination compounds.

The cyanide ligand can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes and coordination polymers. This bridging capability allows for the construction of extended structures with interesting magnetic and electronic properties. The ability of the [Ni(CN)₄]²⁻ unit to link with other metal complexes has been utilized to synthesize one-dimensional chain structures. nih.govresearchgate.net

Synthetic Methodologies and Precursor Chemistry of Nickel Ii Cyanide Tetrahydrate

Established Synthetic Pathways for Nickel(II) Cyanide Tetrahydrate

The synthesis of hydrated nickel(II) cyanide typically involves the reaction of a soluble nickel(II) salt with an alkali metal cyanide in an aqueous solution. While the trihydrate is more commonly cited in the literature, the formation of the tetrahydrate follows a similar principle. The addition of two equivalents of sodium or potassium cyanide to an aqueous solution containing nickel(II) ions results in the precipitation of hydrated nickel(II) cyanide. wikipedia.org

A common laboratory preparation involves dissolving a soluble nickel(II) salt, such as nickel(II) sulfate (B86663) hexahydrate, nickel(II) chloride hexahydrate, or nickel(II) nitrate (B79036) hexahydrate, in boiling water. prepchem.com A solution of potassium cyanide is then slowly added to the hot nickel salt solution with stirring, leading to the formation of a gray-green precipitate of hydrated nickel cyanide. prepchem.comyoutube.com The precipitate can be collected by filtration and washed with hot water. prepchem.com

Table 1: Reactants for the Synthesis of Hydrated Nickel(II) Cyanide

| Nickel(II) Salt | Formula | Molar Mass ( g/mol ) |

| Nickel(II) Sulfate Hexahydrate | NiSO₄·6H₂O | 262.85 |

| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 |

| Nickel(II) Nitrate Hexahydrate | Ni(NO₃)₂·6H₂O | 290.79 |

| Potassium Cyanide | KCN | 65.12 |

| Sodium Cyanide | NaCN | 49.01 |

Note: The table presents common starting materials for the synthesis.

Derivatization to Anhydrous Nickel(II) Cyanide (Ni(CN)₂)

Nickel(II) cyanide tetrahydrate can be converted to its anhydrous form, Ni(CN)₂, through dehydration. This is typically achieved by heating the hydrated salt. For the related trihydrate, heating to 140 °C is sufficient to drive off the water molecules and yield the yellow, anhydrous nickel(II) cyanide. wikipedia.org A similar thermal treatment would be applicable for the dehydration of the tetrahydrate. The anhydrous form is insoluble in most solvents, including water. wikipedia.org

Formation of Tetracyanonickelate(II) Salts (e.g., K₂[Ni(CN)₄])

A key reaction of nickel(II) cyanide is its dissolution in an excess of an alkali metal cyanide solution to form tetracyanonickelate(II) complexes. wikipedia.org When nickel(II) cyanide is treated with a solution of potassium cyanide, it dissolves to produce a yellowish-orange solution containing the square planar tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻. wikipedia.orgprepchem.comwikipedia.org

The synthesis is often performed in a stepwise manner. First, hydrated nickel(II) cyanide is precipitated from a nickel(II) salt solution. prepchem.comwikipedia.org The collected precipitate is then redissolved in an aqueous solution of potassium cyanide. prepchem.com Evaporation of the resulting solution yields crystals of potassium tetracyanonickelate(II), typically as the monohydrate, K₂[Ni(CN)₄]·H₂O. prepchem.comwikipedia.orgijmcr.comijmcr.com This monohydrate can be dehydrated by heating at 100 °C to give the anhydrous salt. wikipedia.org

Table 2: Reaction Steps for the Formation of K₂[Ni(CN)₄]

| Step | Reactants | Product | Observation |

| 1 | Ni²⁺(aq) + 2KCN(aq) | Ni(CN)₂(s) + 2K⁺(aq) | Formation of a gray-green precipitate. prepchem.com |

| 2 | Ni(CN)₂(s) + 2KCN(aq) | K₂Ni(CN)₄ | Dissolution of the precipitate to form a yellow-orange solution. prepchem.com |

Advanced Preparative Techniques for Functional Derivatives and Coordination Polymers

The tetracyanonickelate(II) anion is a versatile building block for the construction of more complex supramolecular structures, such as coordination polymers. dergipark.org.trsemanticscholar.org

Self-Assembly Approaches for Bridged Systems

Coordination-driven self-assembly is a powerful strategy for constructing multidimensional metallo-supramolecular structures. nih.govrsc.org The square planar [Ni(CN)₄]²⁻ ion can act as a bridging ligand, where the nitrogen atoms of the cyanide groups coordinate to other metal centers. dergipark.org.trwikipedia.org

For example, one-dimensional chain structures have been synthesized by reacting K₂[Ni(CN)₄] with macrocyclic nickel(II) or copper(II) complexes. semanticscholar.orgmdpi.com In these structures, the [Ni(CN)₄]²⁻ unit bridges the macrocyclic complexes. semanticscholar.orgmdpi.com Another approach involves reacting K₂[Ni(CN)₄] with complexes like Ni(en)₂₂ (where en is ethylenediamine) in an H-shaped tube to form cyanide-bridged one-dimensional complexes. researchgate.net

A facile self-assembly method has been reported for the construction of 2D nickel-based nano-sized coordination polymers at room temperature. rsc.org This approach utilizes environmentally friendly solvents like water and ethanol (B145695) and allows for morphological control by adjusting the solvent ratio. rsc.org

Improved Bulk Synthetic Methodologies for Enhanced Material Properties

Recent research has focused on developing simple and environmentally friendly methods for the bulk synthesis of coordination polymers with desirable properties. For instance, a water-stable and crystalline coordination polymer based on nickel(II)-cyamelurate has been prepared in an aqueous medium. mdpi.com This material demonstrated robust catalytic activity for the reduction of 4-nitrophenol. mdpi.com The synthesis involves the reaction of a nickel(II) salt with cyamelurate anions, which are derived from the hydrolysis of polymeric graphitic carbon nitride. mdpi.com

Single Crystal and Powder X-ray Diffraction Studies

X-ray diffraction techniques are paramount in determining the precise three-dimensional structure of crystalline materials like nickel(II) cyanide and its derivatives. These methods have been instrumental in understanding the coordination environments of the nickel ions, the behavior of the cyanide ligands, and the role of water molecules within the crystal lattice.

In many nickel(II) cyanide derivatives, the crystal structure consists of polymeric chains or layers. For instance, in a cyanide-bridged nickel(II) complex with the macrocyclic ligand 3,10-diethyl-1,3,5,8,10,12-hexaazacyclotetradecane, single-crystal X-ray analysis revealed a chain structure. researchgate.net Similarly, a one-dimensional polymeric chain of the form —Ni(pn)₂—NC—Ni(CN)₂—CN—Ni(pn)₂— (where pn is propylamine) has been characterized, demonstrating the bridging capability of the cyanide ligand. researchgate.net

The crystal structure of compounds with the general formula [M(edbea)Ni(CN)₄] (where M can be Zn or Cd, and edbea is 2,2'-(ethylenedioxy)bis(ethylamine)) has also been elucidated using X-ray diffraction, highlighting different coordination modes. researchgate.net

The coordination geometry of the nickel(II) ion in these compounds is a key structural feature and is primarily dictated by the nature of the ligands surrounding it. Nickel(II) is a d⁸ metal ion, and its complexes can adopt various geometries, most commonly square planar and octahedral. ukessays.comdoubtnut.com

Square Planar Geometry: In the presence of strong-field ligands like the cyanide ion (CN⁻), nickel(II) often forms square planar complexes. ukessays.comstudyx.ai The [Ni(CN)₄]²⁻ anion is a classic example where the nickel ion is in a +2 oxidation state and exhibits a square planar geometry due to dsp² hybridization. doubtnut.comstudyx.ai This arrangement is favored because strong-field ligands cause a large energy splitting of the d-orbitals, leading to a low-spin, diamagnetic configuration. ukessays.comstudyx.ai

Octahedral Geometry: When nickel(II) is coordinated to six ligands, it typically adopts an octahedral geometry. ukessays.comncert.nic.in In several nickel(II) cyanide derivatives, both square planar and octahedral nickel centers coexist within the same crystal structure. For example, in a cyanide-bridged compound, one nickel(II) ion can be four-coordinate and square planar, bonded to four cyanide ligands, while another nickel(II) ion is six-coordinate and octahedral, bonded to nitrogen atoms from other ligands and bridging cyanides. researchgate.net These six-coordinate nickel(II) centers often display an axially elongated octahedron. researchgate.net The hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, is a well-known example of an octahedral nickel(II) complex. ukessays.com

The interplay between these geometries is a recurring theme. In the compound [{[Ni(C₁₀H₂₄N₄)][Ni(CN)₄]}·2H₂O]n, the [Ni(cyclam)]²⁺ cation contains a high-spin nickel(II) in a tetragonally distorted trans-NiN₄N₂ octahedral environment, while the [Ni(CN)₄]²⁻ anion has a low-spin, square-planar nickel(II) center. nih.gov

The cyanide ligand is ambidentate, meaning it can coordinate to a metal ion through either the carbon or the nitrogen atom. This versatility allows it to act as both a terminal ligand (binding to a single metal center) and a bridging ligand (linking two metal centers). dergipark.org.tr

Terminal Cyanide: In complexes like the [Ni(CN)₄]²⁻ ion, the cyanide groups are terminal, each bonded to the central nickel ion. dergipark.org.tr

Bridging Cyanide: The ability of the cyanide ligand to bridge metal ions is fundamental to the formation of extended one-, two-, and three-dimensional structures in many nickel(II) cyanide derivatives. researchgate.net In these bridged architectures, the cyanide ligand typically coordinates to one metal ion via its carbon atom and to another via its nitrogen atom (M-C≡N-M'). researchgate.net X-ray diffraction studies have confirmed the presence of these cyanide bridges in numerous polymeric complexes. For instance, in one-dimensional polymeric chains, [Ni(CN)₄]²⁻ units can link [Ni(tren)]²⁺ (where tren is tris(2-aminoethyl)amine) or [Ni(en)₂]²⁺ (where en is ethylenediamine) cations. researchgate.net The formation of these bridges is often evident from shifts in the cyanide stretching frequency in infrared spectra. researchgate.net

In the structure of [{[Ni(C₁₀H₂₄N₄)][Ni(CN)₄]}·2H₂O]n, each tetracyanonickelate (B1213329) unit utilizes two of its trans cyanide groups to coordinate to two macrocyclic moieties, forming a linear polymeric chain. The remaining two cyanide groups are monodentate, or terminal. nih.gov

The dehydration and rehydration of these compounds can lead to reversible structural transformations. nih.gov The removal of water molecules can create vacancies in the coordination sphere or alter the linkage of the cyanide bridges, sometimes resulting in a change in the dimensionality of the polymer. nih.gov For example, the removal of coordinated water can lead to the formation of new M-CN-M' linkages. nih.gov The hydration shell around the nickel(II) ion in aqueous solution has been studied extensively, revealing a stable octahedral coordination of water molecules. shaoxc.com

Vibrational Spectroscopy for Structural Characterization (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the bonding and structure of nickel(II) cyanide tetrahydrate and its derivatives. These techniques are particularly sensitive to the vibrational modes of the cyanide ligand.

The stretching vibration of the cyanide group (ν(C≡N)) is a powerful diagnostic tool. In the free cyanide ion, this vibration occurs around 2080 cm⁻¹. When cyanide coordinates to a metal, this frequency typically shifts to higher wavenumbers. dergipark.org.tr

A key application of vibrational spectroscopy in this context is the differentiation between terminal and bridging cyanide ligands. dergipark.org.tr

Terminal ν(C≡N): The stretching frequency for a terminal cyanide ligand in a tetracyanonickelate(II) complex is observed at a certain wavenumber.

Bridging ν(C≡N): When a cyanide ligand bridges two metal centers, its stretching frequency is typically shifted to a higher wavenumber compared to the terminal ligand. For example, in complexes with the formula [M(hepH)₂Ni(μ-CN)₂(CN)₂], two distinct bands are observed in the FT-IR spectra, which are attributed to bridging and terminal cyanide groups. dergipark.org.tr

These spectral features provide strong evidence for the formation of cyanide bridges and support the structures determined by X-ray diffraction. researchgate.net The ideal D₄h symmetry of the [Ni(CN)₄]²⁻ anion results in specific infrared and Raman active modes, which can be used to analyze its structure. dergipark.org.tr

Neutron Diffraction Studies for Precise Structural Parameters

Neutron diffraction is a powerful complementary technique to X-ray diffraction for structural elucidation. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly effective for accurately locating light atoms, such as hydrogen, in a crystal structure.

In the context of nickel(II) cyanide tetrahydrate and its derivatives, neutron diffraction can provide precise information about the positions of hydrogen atoms in the water molecules and any amine ligands present. This allows for a detailed understanding of the hydrogen-bonding network, which plays a critical role in stabilizing the crystal structure. nih.gov

Neutron diffraction with isotopic substitution has been used to investigate the hydration region around ions in solution, providing detailed information about the coordination of water molecules. shaoxc.comresearchgate.net For nickel(II) ions in aqueous solution, these studies have helped to confirm the octahedral coordination of water molecules and to determine precise Ni-O and Ni-H distances. shaoxc.com

Host-Guest Chemistry and Clathrate Architectures

Nickel(II) cyanide-based coordination polymers can form porous structures capable of encapsulating guest molecules, a phenomenon known as host-guest chemistry. These materials, often referred to as clathrates, have a host lattice that forms cavities or channels in which guest molecules are trapped.

The Hofmann-type clathrates are a well-known class of compounds with the general formula M(NH₃)₂Ni(CN)₄·2G, where M is a divalent metal ion and G is an aromatic guest molecule like benzene (B151609). acs.org The host lattice consists of two-dimensional sheets of [Ni(CN)₄]²⁻ anions linked by [M(NH₃)₂]²⁺ cations. The guest molecules are then accommodated between these layers.

Nickel(II) cyanide itself, when combined with ammonia (B1221849), can form a layered structure that can act as a host for guest molecules. researchgate.net The structure of some aquated dicyanoammine-nickel(II) clathrates has been investigated, revealing the role of water in these host-guest systems. acs.org The incorporation of organic molecules as co-ligands can expand the structural diversity of these cyanide-bridged networks, allowing for the rational design of materials with specific pore sizes and properties. nih.gov

The study of these clathrates provides insight into non-covalent interactions, such as van der Waals forces and hydrogen bonding, between the host lattice and the guest molecules. acs.org

Hofmann-type Clathrates and Related Metal-Organic Frameworks

Hofmann-type clathrates are a class of coordination polymers that exhibit properties of inclusion compounds. The prototypical example, initially discovered by K. A. Hofmann in 1897, has the formula Ni(NH₃)₂(CN)₂·C₆H₆. These compounds are considered conceptual forerunners to the more complex metal-organic frameworks (MOFs). wikipedia.org

The fundamental structure of these clathrates is built upon two distinct nickel(II) coordination centers. One is the square-planar tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻. wikipedia.orgwikipedia.org The second is the trans-[Ni(NH₃)₂]²⁺ cation. The cyanide ions act as bridging ligands, connecting the nitrogen atoms of the cyanide to the nickel centers of the [Ni(NH₃)₂]²⁺ units. This linkage results in the formation of a two-dimensional, sheet-like polymeric network. wikipedia.org

A wide array of Hofmann-type structures can be synthesized through crystal engineering. Variations can be introduced by replacing the constituent components. The ammonia ligands can be substituted with other unidentate ligands, such as 4-aminopyridine (B3432731) (4AP), or with diamines. wikipedia.orgnih.gov The nickel atom in the octahedral [Ni(NH₃)₂]²⁺ site can be replaced by other divalent metals like Zn, Mn, Fe, Co, and Cu, while the square-planar nickel in [Ni(CN)₄]²⁻ can be substituted with palladium (Pd) or platinum (Pt). wikipedia.orgnih.gov

Table 1: Components and Variations in Hofmann-type Clathrates

| Component | Prototypical Example | Possible Substitutions | Resulting Structure |

| Square-Planar Center | [Ni(CN)₄]²⁻ | [Pd(CN)₄]²⁻, [Pt(CN)₄]²⁻ | Modified 2D network |

| Octahedral Center | [Ni(NH₃)₂]²⁺ | [Zn(NH₃)₂]²⁺, [Cu(NH₃)₂]²⁺, [Cd(NH₃)₂]²⁺ | Modified 2D network |

| Axial Ligand | Ammonia (NH₃) | Diamines, 4-Aminopyridine (4AP) | Hofmann-diam-type, Hofmann-type-like |

| Guest Molecule | Benzene (C₆H₆) | Other aromatic hydrocarbons, Water (H₂O) | Varied inclusion compounds |

Inclusion Phenomena and Pore Characteristics within Cage Structures

The two-dimensional sheets that form the basis of Hofmann-type clathrates are not perfectly flat. The ammonia ligands, positioned above and below the plane of the metal-cyanide network, act as pillars, creating voids between the layers. These cavities are capable of entrapping guest molecules, a phenomenon known as inclusion. In the classic Hofmann's clathrate, benzene molecules are held within these pores. wikipedia.org

The size and nature of these cavities, and consequently the types of guest molecules that can be included, can be tailored by modifying the components of the host structure. When diamines are used in place of ammonia, Hofmann-diam-type clathrates are formed, which also feature cage structures capable of accommodating organic molecules. wikipedia.org The guest molecules are not limited to aromatic hydrocarbons. For instance, water molecules can act as guests, entering the cavities of Hofmann-type complexes to form structures such as [Zn(II)(4AP)₂Ni(CN)₄]·6H₂O and [Cu(II)(4AP)₄Ni(CN)₄]·H₂O. nih.gov The study of these inclusion phenomena is significant for applications such as the separation of xylene isomers. wikipedia.org

Table 2: Examples of Guest Inclusion in Hofmann-type and Related Structures

| Host Framework | Guest Molecule(s) | Resulting Clathrate Formula | Reference |

| Ni(NH₃)₂Ni(CN)₄ | Benzene (C₆H₆) | [Ni(NH₃)₂Ni(CN)₄]·2C₆H₆ | wikipedia.org |

| Zn(NH₃)₂Ni(CN)₄ | Benzene (C₆H₆) | [Zn(NH₃)₂Ni(CN)₄]·2C₆H₆ | researchgate.net |

| Zn(4AP)₂Ni(CN)₄ | Water (H₂O) | [Zn(II)(4AP)₂Ni(µ-CN)₂(CN)₂]·6H₂O | nih.gov |

| Cu(4AP)₂Ni(CN)₄ | Water (H₂O) | [Cu(II)(4AP)₄Ni(µ-CN)₂(CN)₂]·H₂O | nih.gov |

Supramolecular Assembly and Network Structures

Design and Characterization of One-, Two-, and Three-Dimensional Coordination Polymers

The ambidentate nature of the cyanide ligand, capable of bridging metal centers, facilitates the construction of coordination polymers with varied dimensionalities. The [Ni(CN)₄]²⁻ anion is a key building block in creating these extended networks. nih.gov

One-Dimensional (1D) Polymers: Linear or chain-like structures can be assembled using the tetracyanonickelate(II) unit. For example, a one-dimensional helical coordination polymer of nickel(II) has been synthesized where [Ni(CN)₄]²⁻ units bridge nickel centers coordinated by a tripodal tren (tris(2-aminoethyl)amine) ligand. The twisted arrangement of the adjacent square-planar anions leads to the helical structure. Another strategy involves reacting [Ni(CN)₄]²⁻ with other metal complexes, such as manganese(II) coordinated to a macrocyclic ligand, to form alternating [Mn(L)]²⁺ and [M(CN)₄]²⁻ units in a neutral polymeric chain. researchgate.net

Two-Dimensional (2D) Polymers: The classic Hofmann-type clathrates are prime examples of 2D coordination polymers, where [Ni(CN)₄]²⁻ and [M(NH₃)₂]²⁺ (M=Ni, Zn, etc.) units link to form extensive sheets. wikipedia.orgresearchgate.net Heterometallic 2D polymers can also be formed, such as a copper(II)-nickel(II) cyanide-bridged network where three copper(II) ions are embedded with a [Ni(CN)₄]²⁻ ion through μ-CN bridges. asianpubs.org Furthermore, 2D networks can be assembled using organic linkers, for instance, where Ni(II) atoms are bridged by four 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene (bbtz) ligands to form a (4,4)-network. nih.gov

Three-Dimensional (3D) Polymers: Extending the network into three dimensions often involves robust intermolecular interactions or more complex bridging ligands. While less common for simple nickel cyanide systems, 3D networks are a major focus in the broader field of cyanide-based coordination polymers. For example, 3d-4f heterometallic coordination polymers can form complex 3D structures where cyanide bridging plays a crucial role in linking different metal-organic motifs. rsc.org Hydrogen bonding and π-π stacking interactions are critical in linking lower-dimensional structures (1D chains or 2D sheets) into stable 3D supramolecular frameworks. nih.govresearchgate.net

Table 3: Dimensionality of Nickel(II) Cyanide-Containing Coordination Polymers

| Dimensionality | Bridging Units / Ligands | Other Components | Resulting Structure | Reference |

| 1D | [Ni(CN)₄]²⁻ | Ni(II) with tren ligand | Helical chain | |

| 1D | [Ni(CN)₄]²⁻ | Mn(II) with macrocyclic ligand | Alternating neutral chain | researchgate.net |

| 2D | [Ni(CN)₄]²⁻, NH₃ | Ni(II) or Zn(II) | Hofmann-type sheets | wikipedia.orgresearchgate.net |

| 2D | [Ni(CN)₄]²⁻ | Cu(II) with 2-methylethylenediamine | Heterometallic network | asianpubs.org |

| 3D (Supramolecular) | 2,6-dipicolinate | Ni(II) with dipyrido[3,2-a:2',3'-c]phenazine | 1D chains linked by π-π stacking | nih.gov |

Role of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Non-covalent interactions, particularly hydrogen bonding and π-π stacking, are instrumental in the assembly and stabilization of supramolecular architectures derived from nickel(II) cyanide. These forces dictate the final packing of the coordination polymers, often extending their dimensionality.

Hydrogen Bonding: Hydrogen bonds are prevalent in these structures, connecting individual polymeric units into more complex networks. In cyanide-bridged polymers, hydrogen bonds frequently form between the nitrogen atoms of terminal cyanide groups and hydrogen-bond donors, such as the amine groups of co-ligands or coordinated water molecules. acs.org For example, in a 1D helical polymer, the crystal packing is stabilized by hydrogen bonding between the primary amines of the tren ligand and the nitrogen atoms of terminal cyanides. In a heterobimetallic thulium-nickel polymeric complex, O-H···N intermolecular hydrogen bonds between coordinated water molecules and cyanide nitrogens link the polymer chains. psu.edu These interactions can connect 1D chains or 2D sheets into stable 2D or 3D supramolecular networks. researchgate.netnih.gov

π-π Stacking: Aromatic rings present in co-ligands provide sites for π-π stacking interactions, which are crucial for organizing the crystal structure. These interactions involve the face-to-face or offset stacking of aromatic systems. For instance, adjacent 1D chains of a nickel(II) coordination polymer containing the dipyrido[3,2-a:2',3'-c]phenazine ligand are linked by π-π stacking to form a 3D supramolecular network. nih.gov In other systems, extensive π-π stacking between the aromatic rings of N-donor ligands can lead to the formation of 1D chain-like structures, which are then further connected by hydrogen bonds. researchgate.net These interactions, including C-H···π interactions, can work cooperatively to build and stabilize complex supramolecular assemblies with defined dimensionalities, such as dimers, 2D sheets, and 3D frameworks. snu.ac.krnih.govknu.ac.kr

Table 4: Supramolecular Interactions in Nickel(II) Cyanide-Based Networks

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Role in Structure | Reference |

| Hydrogen Bonding | N-H (of amine ligand) | N (of terminal CN) | Links 1D chains | |

| Hydrogen Bonding | O-H (of water) | N (of terminal CN) | Links polymer chains | psu.edu |

| Hydrogen Bonding | O-H (of carboxylate) | O (of adjacent carboxylate) | Forms 1D infinite chains | nih.gov |

| π-π Stacking | Aromatic ring (dppz ligand) | Aromatic ring (adjacent dppz) | Links 1D chains into a 3D network | nih.gov |

| π-π Stacking | Aromatic ring (N-donor ligand) | Aromatic ring (adjacent ligand) | Forms 1D supramolecular chains | researchgate.net |

| C-H···π Interaction | C-H (of pendant group) | π-system (of pyridine (B92270) ring) | Assembles stacking dimers | knu.ac.kr |

Overview of Current Research Trajectories and Emerging Applications

Current research involving nickel(II) cyanide and its derivatives is focused on several key areas:

Molecular Magnetism: The ability of the cyanide ligand to mediate magnetic interactions between metal centers makes cyanide-bridged polynuclear complexes containing nickel highly interesting for the design of molecular magnets. Researchers are exploring the synthesis of new heterometallic assemblies with predictable magnetic properties.

Host-Guest Chemistry and Porous Materials: The formation of cage-like structures, known as Hofmann-type clathrates, using tetracyanonickelate (B1213329) ions and other organic ligands is an active area of investigation. wikipedia.org These materials can encapsulate small guest molecules, suggesting potential applications in separation, storage, and sensing.

Catalysis: Nickel complexes, in general, are known to be effective catalysts for a variety of organic transformations. nih.gov Research is ongoing to develop new nickel-based catalysts derived from cyanide precursors for applications in areas such as cross-coupling reactions and polymerization. The synthesis of α- or β-amino acids has been achieved using chiral nickel(II) complexes. nih.gov

Sustainable Chemistry: There is growing interest in using nickel-based catalysts for green chemistry applications, such as the conversion of biomass-derived platform molecules into value-added chemicals. For example, nickel-molybdenum (B8610338) catalysts have shown promise in the hydrodeoxygenation of lignin (B12514952) derivatives. acs.org

Reactivity, Electronic Structure, and Mechanistic Investigations

Kinetics of Formation and Dissociation of Tetracyanonickelate(II) Ion

Kinetic studies reveal that the formation reaction is first-order with respect to nickel and fourth-order with respect to total cyanide (HCN + CN⁻). acs.orgelectronicsandbooks.com The reaction mechanism is influenced by pH; in acidic solutions (pH 4 to 5), the dissociation of [Ni(CN)₄]²⁻ involves protonated species such as HNi(CN)₄⁻ and H₂Ni(CN)₄. acs.org The rate of formation has been followed using stopped-flow techniques, particularly in dilute solutions (10⁻⁶ to 3 x 10⁻⁴ M) and within a pH range of 5.5 to 7.5 to manage the reaction speed. acs.orgelectronicsandbooks.com

Ligand Substitution Reaction Mechanisms

Despite its high thermodynamic stability, the [Ni(CN)₄]²⁻ complex is kinetically labile, meaning it undergoes ligand exchange rapidly. libretexts.orgscribd.com For instance, the exchange with ¹³C-labeled cyanide ions occurs on a millisecond timescale. libretexts.org This distinction between thermodynamic stability and kinetic lability is a crucial concept in coordination chemistry. libretexts.orgscribd.com

Ligand substitution reactions can proceed through several mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). libretexts.orglibretexts.org For square planar d⁸ complexes like [Ni(CN)₄]²⁻, the associative mechanism is common. libretexts.org In this pathway, the incoming ligand attacks the metal center to form a higher-coordination-number intermediate (in this case, a five-coordinate trigonal bipyramidal species) before the leaving group departs. libretexts.orglibretexts.org This is in contrast to many octahedral complexes, which often favor dissociative pathways. libretexts.org

Electron Transfer Processes and Redox Chemistry

The redox chemistry of nickel complexes is central to their role in catalysis and materials science. The accessibility of Ni(I), Ni(II), and Ni(III) oxidation states allows for a rich variety of electron transfer reactions.

The electrochemical behavior of nickel complexes reveals the potentials at which oxidation and reduction occur. The Ni(II)/Ni(I) redox couple is particularly important in catalytic cycles, where the one-electron reduction of a Ni(II) precatalyst often serves as an initiation step. scielo.org.mxprinceton.edu The reduction potential of the Ni(II)/Ni(I) couple is a key factor; a more negative potential indicates stronger hydride donor abilities for the resulting nickel-hydride species, which can enhance catalytic efficiency. scielo.org.mx

The Ni(II)/Ni(III) redox couple is also accessible. mdpi.com The oxidation of the tetracyanonickelate(II) ion to tetracyanonickelate(III), [Ni(CN)₄]⁻, can be achieved electrochemically. wikipedia.org However, the resulting Ni(III) species is unstable and can oxidize the cyanide ligand. wikipedia.org In some systems, further oxidation to Ni(IV) is possible, often stabilized by specific ligand frameworks. escholarship.orgrsc.org The ligand environment plays a more significant role in determining the redox potentials than the formal oxidation state of the nickel ion itself. lehigh.edu

Table 2: Representative Redox Potentials for Nickel Complexes

| Redox Couple | Complex/System | Potential (V vs. reference) | Reference |

|---|---|---|---|

| Ni(II)/Ni(III) | [Ni(mnt)₂]²⁻ in DMF | -0.11 V vs. Ag/Ag⁺ | mdpi.com |

| Ni(II)/Ni(I) | [Ni(mnt)₂]²⁻ in DMF | -2.15 V vs. Ag/Ag⁺ | mdpi.com |

| Ni(II)/Ni(I) | [(dtbbpy)NiBr₂] | -1.1 V vs SCE (Ep/2[NiII/Ni0]) | princeton.edu |

Note: The table provides examples from various nickel complexes to illustrate the range of redox potentials; direct values for [Ni(CN)₄]²⁻ under identical conditions are context-dependent.

Pulse radiolysis is a powerful technique for studying short-lived intermediates generated by one-electron transfer reactions. princeton.edu The radiolysis of aqueous solutions generates highly reactive species, including the hydrated electron (eₐq⁻) and the hydroxyl radical (•OH). nih.govmdpi.com

The hydrated electron is a potent reducing agent that can be used to selectively generate Ni(I) species from Ni(II) complexes. princeton.edu This allows for the time-resolved study of highly reactive Ni(I) intermediates, which are often proposed in catalytic mechanisms but are difficult to isolate and characterize. princeton.edu The reaction would proceed as follows:

[Ni(CN)₄]²⁻ + eₐq⁻ → [Ni(CN)₄]³⁻ (Ni(I) species)

Conversely, the hydroxyl radical (•OH) is a strong oxidizing agent that can induce the oxidation of the metal center or the ligands. nih.gov Studies on other systems have shown that radicals derived from radiolysis can lead to oxidation, providing a method to investigate the formation and reactivity of higher oxidation states like Ni(III). nih.govnih.gov

Dehydration-Induced Structural Transformations and Bonding Changes (e.g., "Cyanide Switch")

In the solid state, the removal of lattice water molecules from hydrated metal cyanide complexes can induce significant structural and electronic changes. An example of this phenomenon is observed in a related nickel cyanide coordination polymer, which undergoes a transformation upon dehydration. researchgate.net In its hydrated form, the compound is paramagnetic and features Ni(II) ions in an octahedral coordination environment, bridged by water and cyanide ligands. Upon heating to remove the water molecules, the material undergoes a structural transformation to a new phase where the Ni(II) ions adopt a square planar geometry. researchgate.net This change in coordination is accompanied by a switch from a paramagnetic (high-spin) to a diamagnetic (low-spin) state. researchgate.net This type of dehydration-induced transformation, where the coordination of the cyanide ligand changes, is an example of the "cyanide switch" phenomenon, fundamentally altering the material's magnetic and optical properties.

Computational and Theoretical Insights into Electronic Structure and Bonding

Theoretical calculations using methods such as Density Functional Theory (DFT) and ab initio techniques (NEVPT2-CASSCF, EOM-CCSD) have provided deep insights into the electronic structure and bonding of the [Ni(CN)₄]²⁻ ion. nih.govacs.orgresearchgate.net These studies have revisited and refined the understanding of its molecular orbital diagram, which had been a classic example in ligand field theory. nih.govacs.org

Recent high-level calculations have established the ordering of the frontier d-orbitals as dₓᵧ < dₓ₂, dᵧ₂ < d₂² < dₓ²-ᵧ². nih.govacs.org This ordering is explained by a molecular orbital model that emphasizes strong π-backbonding in the plane of the molecule (involving the dₓᵧ orbital) which provides more stabilization than the out-of-plane π-bonding with the dₓ₂ and dᵧ₂ orbitals. nih.govacs.orgresearchgate.net These computational results allow for a more accurate assignment of the d-d bands observed in the absorption spectrum. acs.org

Table 3: Calculated Frontier Orbital Ordering and d-d Transition Assignments for [Ni(CN)₄]²⁻

| Property | Finding | Reference |

|---|---|---|

| Frontier d-orbital ordering | dₓᵧ < dₓ₂, dᵧ₂ < d₂² < dₓ²-ᵧ² | nih.govacs.org |

| Ground State | ¹A₁g | acs.org |

Based on a comprehensive review of the available scientific literature, there is no specific research data for "Nickel(II) cyanide tetrahydrate" corresponding to the requested sections on Density Functional Theory (DFT) calculations, semiempirical and ab initio lattice dynamical calculations, or the investigation of HOMO-LUMO gaps in its semiconducting derivatives.

The performed searches yielded information on related compounds, such as the tetracyanonickelate(II) anion ([Ni(CN)₄]²⁻) and other nickel(II) complexes with various organic ligands. laboratorynotes.comnsf.gov Studies on the lattice dynamics of other metal cyanides were also identified. arxiv.orgnih.gov However, no literature was found that specifically addresses the computational and electronic structure analysis of Nickel(II) cyanide tetrahydrate as outlined in the user's request.

Therefore, this article cannot be generated as the specific, detailed research findings required to populate the requested sections and subsections for "Nickel(II) cyanide tetrahydrate" are not present in the currently accessible scientific literature.

Advanced Materials Applications and Functional Properties

Catalytic Activity in Organic Transformations

Nickel(II) complexes, including those involving cyanide or derived from cyanide-related precursors, are recognized for their catalytic prowess in various organic transformations. These catalysts are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in chemical synthesis. nih.gov The electronic properties and coordination geometry of the nickel center, often influenced by ligands such as cyanide, are critical in determining the catalyst's activity and selectivity. acs.orgrsc.org

Nickel-based catalysts are highly effective for ethylene (B1197577) oligomerization, a process that converts ethylene into short-chain linear alpha-olefins, which are valuable chemical intermediates. capes.gov.br While simple nickel(II) cyanide is not typically used directly, coordination complexes of nickel(II) demonstrate significant catalytic activity. For instance, nickel(II) complexes supported on covalent organic frameworks (COFs) have shown good catalytic activities in ethylene oligomerization. nih.gov The performance of these catalysts is influenced by reaction parameters such as pressure and the nature of the co-catalyst. capes.gov.brnih.gov

Research into various nickel(II) catalytic systems provides insight into the factors governing this process. For example, a catalyst prepared by the nickel(II) exchange of silica-alumina exhibits high activity and long-term stability for ethylene oligomerization. scilit.com Similarly, single-site nickel catalysts anchored on metal-organic frameworks (MOFs) have been developed for ethylene hydrogenation and are targeted for oligomerization, highlighting the importance of isolating active nickel centers to maintain stability and efficiency. osti.gov The study of different nickel(II) precursors, such as bis(salicylaldiminate)nickel(II), reveals that catalyst activity and selectivity towards specific olefins like 1-hexene (B165129) can be finely tuned by modifying the ligand structure and reaction conditions. capes.gov.br

Table 1: Ethylene Oligomerization Catalytic Activity with Different Nickel(II) Catalysts

| Catalyst System | Co-catalyst/Support | Optimal Conditions | Maximum Activity [g/(mol Ni·h)] | Key Findings | Reference |

|---|---|---|---|---|---|

| Triazine Nickel(II) Complex (Ni@MAmPA-COF) | MAO / Toluene | 1.5 MPa, Al/Ni ratio = 900 | 3.0 x 104 | Catalytic activity is highly dependent on ethylene pressure and Al/Ni molar ratio. | nih.gov |

| Triazine Nickel(II) Complex (Ni@MAoPA-COF) | MAO / Toluene | 0.5 MPa, Al/Ni ratio = 900 | 5.2 x 104 | Exhibits higher catalytic activity and selectivity for low-carbon olefins due to a larger specific surface area. | nih.gov |

| Bis(salicylaldiminate)nickel(II) complexes | Methylaluminoxane (MAO) | Varied temperature and pressure | Up to 105 - 107 h-1 (TOF) | Activity and selectivity are strongly influenced by the ligand structure and reaction parameters. | capes.gov.br |

| Nickel(II) exchanged silica-alumina | Not specified | 35 bar, 120 °C | High catalytic activity | Demonstrates long-term stability in ethylene oligomerization. | scilit.com |

Nickel(II) complexes are effective catalysts for the oligomerization and polymerization of isocyanides, organic compounds with the functional group -N≡C. acs.orgnih.govwikipedia.org This reaction is a significant method for producing chiral helical polyisocyanides, which are of interest for their unique structural properties. nih.gov The catalytic activity of Ni(II) towards isocyanides can sometimes be an obstacle when attempting to prepare well-defined monomeric Ni(II) isocyanide complexes, as it often leads to the formation of polymeric materials. nih.gov

Studies have focused on optimizing nickel(II) complex catalysts to achieve high yields in isocyanide polymerization. For example, a series of nickel(II) complexes with organic ligands containing -N, -O, and -S donors have been tested as catalysts for the oligomerization of cyclohexyl isocyanide. acs.org While some of these new catalysts resulted in low to moderate yields, they represent progress in developing catalysts for producing useful polymeric materials under conditions that reduce environmental hazards. acs.org

Table 2: Catalytic Yields for Poly(cyclohexyl isocyanide) with Various Nickel(II) Catalysts

| Catalyst | Polymer Yield | Reference |

|---|---|---|

| Ni(acac)2 | 96% | acs.org |

| Ni(C2H5OH)(t-C4H9NC)Cl2 | 86% | acs.org |

| Novel Nickel(II) metal ion complex compounds | 8–52% | acs.org |

Understanding the reaction mechanisms and catalytic cycles is crucial for optimizing catalyst performance. For the nickel-catalyzed polymerization of isocyanides, a "merry-go-round" mechanism has been proposed. acs.orgnih.gov This mechanism involves the initial formation of a cationic nickel(II) tetrakis(isocyanide) complex. Subsequent nucleophilic attack and migratory insertion steps lead to the growth of the polymer chain. acs.org Detailed studies using X-ray, IR, and NMR spectroscopy on intermediate species have provided snapshots of the initial steps of polymerization, suggesting that the key active species is a formamidinyl species rather than a carbene. nih.gov

In the context of nickel-catalyzed hydrocyanation, which involves the addition of H-CN across a double or triple bond, mechanistic studies have elucidated the catalytic cycle. nih.govacs.orgmdpi.com The process can involve the oxidative addition of a C-CN bond to a Ni(0) center, facilitated by the coordination of a nitrile group. nih.govacs.org This step generates the active H-Ni-CN transfer hydrocyanation catalyst. nih.gov The subsequent steps include migratory insertion of an alkyne or alkene and reductive elimination, which is often the rate-determining step. acs.orgmdpi.com The use of electron-withdrawing ligands, such as phosphites, can accelerate this final step, thereby improving catalyst efficiency. mdpi.com For ethylene polymerization, DFT calculations have been used to explore the reaction mechanism, indicating that a square-planar geometry for a nickel(II) complex based on a phenoxy-imine ligand is more active than an octahedral geometry. researchgate.net

Design and Engineering of Coordination Polymers for Specific Functions

Nickel(II) cyanide serves as an excellent building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govresearchgate.net The linear, bridging nature of the cyanide ligand allows for the rational design of extended networks with specific topologies and functionalities. nih.govnih.gov By combining cyanometallate complexes like [Ni(CN)₄]²⁻ with other metal ions and organic linkers, a diverse range of porous materials can be synthesized with applications in gas storage and the creation of materials with unusual physical properties. nih.govresearchgate.net

Porous coordination polymers based on nickel cyanide have shown significant promise for gas adsorption and storage, particularly for carbon dioxide and hydrogen. nih.govacs.orgresearchgate.net The porosity and the nature of the internal surfaces of these materials can be tuned to selectively adsorb specific gas molecules.

Desolvated coordination polymers containing nickel(II) can exhibit selective CO₂ adsorption. acs.org The flexibility of the framework and the presence of open metal sites after desolvation are key factors influencing the gas adsorption properties. acs.orgresearchgate.net For example, the Hofmann-type MOF, Co(pyz)[Ni(CN)₄] (where pyz = pyrazine), demonstrates a record-high acetylene (B1199291) (C₂H₂) adsorption capacity at low pressure and high selectivity for C₂H₂ over CO₂, C₂H₄, and CH₄. nih.gov This highlights the potential of cyanide-based frameworks in challenging gas separation applications. nih.gov Similarly, materials like CPO-27-Ni, a metal-organic framework with open nickel sites, have a high potential for both hydrogen storage and CO₂ adsorption. researchgate.net

Table 3: Gas Adsorption Properties of Nickel-Containing Coordination Polymers

| Material | Adsorbed Gas | Key Adsorption Feature | Reference |

|---|---|---|---|

| {[Ni2(DBIBA)3]·Cl·18H2O}n (desolvated) | CO2 | Exhibits selective CO2 adsorption. | acs.org |

| Co(pyz)[Ni(CN)4] (ZJU-74a) | C2H2 | Record C2H2 adsorption capacity (49 cm3 g-1 at 0.01 bar). | nih.gov |

| Co(pyz)[Ni(CN)4] (ZJU-74a) | CO2, C2H4, CH4 | High selectivity for C2H2/CO2 (36.5) and C2H2/C2H4 (24.2). | nih.gov |

| CPO-27-Ni (Ni-MOF-74) | H2, CO2 | High potential for H2 storage and CO2 adsorption due to open metal sites. | researchgate.net |

Negative thermal expansion (NTE) is an unusual physical property where a material contracts upon heating. stfc.ac.ukaps.org Nickel(II) cyanide, Ni(CN)₂, is a notable example of a material exhibiting this phenomenon. stfc.ac.uk Its layered, square-grid-like structure is key to its NTE behavior. stfc.ac.uk

The structure of Ni(CN)₂ consists of two-dimensional layers with strong in-plane bonding but weak interactions between the layers. stfc.ac.uk This structural arrangement allows for large-amplitude, low-energy vibrations of the layers. stfc.ac.uk As temperature increases, the population of these vibrational modes increases, causing the layers to vibrate in a way that pulls the atoms closer together, leading to a contraction of the layer dimensions. stfc.ac.ukaps.org This mechanism, driven by low-energy phonon modes, is characteristic of many framework materials that exhibit NTE, including other metal cyanides like Zn(CN)₂ and Cd(CN)₂. aps.orgrsc.orgnih.gov The study of such cyanide-bridged frameworks has shown that the linear metal-cyanide-metal linkage is a structural motif that can impart significant NTE effects. aps.org

Compound Index

High Conductivity and Electrical Properties in Advanced Materials

While research on the bulk conductivity of simple Nickel(II) cyanide tetrahydrate is not extensive, related multinuclear and mixed-metal cyanide complexes exhibit significant electrochemical properties. These properties are foundational to the development of advanced materials with tailored electronic behaviors.

Electrochemical studies on linear hexanuclear nickel string complexes (Ni₆¹²⁺) have revealed their capacity to undergo multiple, reversible redox processes. These complexes display three reversible redox couples at approximately -0.70 V, -0.20 V, and +1.10 V (vs. Ag/AgCl), indicating stable, distinct electronic states. nih.govrsc.org The first reduction wave at about -0.20 V suggests a facility for one-electron reduction. nih.gov

Furthermore, the substitution of metal ions within cyanide cluster frameworks can dramatically influence electrical characteristics. For instance, a face-centered cubic cluster, [(Me₃tacn)₈Mo₈Ni₆(CN)₂₄]¹²⁺, demonstrates complex electrochemical activity. acs.org Its cyclic voltammogram in DMF shows a sequence of six successive reduction waves, each separated by about 130 mV. acs.org This behavior is indicative of Class II mixed-valence character upon reduction, a property crucial for materials designed for electron transport and storage. acs.org

Magnetic Properties of Nickel(II) Cyanide-Based Materials

Nickel(II) cyanide and its derivatives are integral to the construction of molecular materials with tunable magnetic properties. The magnetic behavior of these materials is dictated by the electronic structure of the Ni(II) ion and the nature of the chemical bridges connecting the metal centers.

Antiferromagnetic Coupling and Spin States

Antiferromagnetic coupling, where adjacent electron spins align in opposing directions, is a prominent feature in many nickel-based materials. The nature and strength of this coupling are highly dependent on the molecular structure.

In novel linear hexanuclear nickel string complexes (Ni₆¹²⁺), the two terminal nickel ions possess high-spin states (S=1), while the four inner ions are in low-spin states (S=0). nih.govrsc.org These terminal high-spin ions exhibit a weak antiferromagnetic coupling of approximately -5 cm⁻¹. nih.govrsc.org Upon one-electron reduction to form Ni₆¹¹⁺ products, the magnetic landscape changes significantly. In these reduced compounds, the two terminal nickel ions remain in an S=1 spin state, but the central Ni₃-Ni₄ pair adopts an S=1/2 spin state. nih.govrsc.org This leads to a relatively strong antiferromagnetic coupling of about -60 cm⁻¹ between the terminal and central nickel units. nih.govrsc.org

The type of bridging ligand and its coordination mode are critical in determining the magnetic interaction. As a general rule for azido-bridged complexes, an end-to-end coordination of the ligand mediates antiferromagnetic coupling, whereas an end-on mode typically results in ferromagnetic coupling. researchgate.net

Interactive Table: Magnetic Coupling in Nickel(II) Complexes

| Complex | Coupling Type | Exchange Constant (J) | Spin States |

|---|---|---|---|

| Ni₆¹²⁺ String Complex | Weak Antiferromagnetic | ca. -5 cm⁻¹ | Terminal Ni(II): S=1; Inner Ni(II): S=0 |

| Ni₆¹¹⁺ String Complex | Strong Antiferromagnetic | ca. 60 cm⁻¹ | Terminal Ni(II): S=1; Central Pair: S=1/2 |

| [Ni(N,N-dimethylethylenediamine)(N₃)₂] | Antiferromagnetic & Ferromagnetic | J₁ = -187 cm⁻¹ (AFM), J₂ = +77 cm⁻¹ (FM) | Distorted Octahedral Ni(II) |

Influence of Bridging Ligands on Magnetic Exchange Pathways

The bridging ligands that connect paramagnetic centers are the primary conduits for magnetic exchange, and their geometry directly influences the interaction's nature and magnitude. rsc.org Even minor structural deviations can alter the magnetic properties significantly. rsc.org

The influence of the bridging ligand's geometry is clearly demonstrated in two one-dimensional nickel(II) complexes bridged by double azido (B1232118) ligands. nih.gov One complex, [Ni(N,N-dimethylethylenediamine)(N₃)₂], features an almost planar end-to-end Ni₂(N₃)₂ fragment and exhibits a strong antiferromagnetic coupling (J = -187 cm⁻¹). nih.gov In contrast, the second complex, [Ni(2-aminoethylpyridine)(N₃)₂], has a twisted, nonplanar end-to-end moiety, which results in a much weaker antiferromagnetic interaction (J = -28 cm⁻¹). nih.gov This highlights how the planarity of the exchange pathway is a critical parameter.

Sensing Platforms and Recognition Phenomena in Analytical Chemistry

Nickel(II) complexes, including those based on cyanide coordination chemistry, have been developed as highly selective and sensitive chemosensors for various ions. nih.govacs.org These sensors often rely on optical changes, such as a shift in color or fluorescence, upon binding with a target analyte. nih.gov

Chromogenic and Fluorescent Detection Mechanisms

The detection mechanisms for these nickel-based sensors are primarily chromogenic (color-based) and fluorogenic (fluorescence-based). acs.org These changes are often triggered by a specific chemical reaction between the sensor molecule and the analyte.

A common mechanism involves the nucleophilic addition of an anion, such as cyanide, to an imine group within the sensor's structure. nih.gov This reaction disrupts the probe's conjugation, leading to a visible color change and a significant enhancement or quenching of its fluorescence. nih.govmdpi.com For example, a Ni(II) complex containing a pyridoxal (B1214274) platform operates as a "fluorescence turn-on" sensor for cyanide. nih.govacs.org Another approach uses Ni(II) porphyrins, where the detection of anions like cyanide and fluoride (B91410) occurs through anion-induced deprotonation, resulting in an easily detectable color change. frontiersin.org

Selective Ion Recognition (e.g., Cyanide, Silver(I))

A key attribute of these nickel-based sensing platforms is their high selectivity for specific target ions, even in the presence of other potentially interfering species.

Research has demonstrated a square-planar Ni(II) complex that selectively binds cyanide (CN⁻) over a wide range of other biologically relevant anions, including F⁻, Cl⁻, Br⁻, I⁻, and OAc⁻. nih.gov The interaction is strong, with an estimated binding constant of 2.046 × 10¹⁴ M⁻², and the sensor has a very low limit of detection (LOD) of 9 nM, well below the World Health Organization's guideline for cyanide in drinking water. nih.govacs.org Similarly, Ni(II) porphyrin-based sensors have been designed for the selective colorimetric detection of toxic anions like CN⁻ and F⁻. frontiersin.org Beyond anions, different porphyrin frameworks can be tailored to selectively recognize specific metal cations, such as Cu(II), Fe(III), and Hg(II), through chelation. frontiersin.org

Interactive Table: Selective Ion Detection with Nickel(II)-Based Sensors

| Sensor Type | Target Ion | Detection Mechanism | Limit of Detection (LOD) | Selectivity |

|---|---|---|---|---|

| Ni(II) complex with pyridoxal platform | Cyanide (CN⁻) | Fluorescence turn-on / UV-vis | 9 nM | High selectivity over F⁻, Cl⁻, Br⁻, I⁻, OAc⁻, S²⁻, etc. nih.govacs.org |

| Ni(II) porphyrin with fused –NH group | Cyanide (CN⁻), Fluoride (F⁻) | Colorimetric (Anion-induced deprotonation) | 2.13 ppm (CN⁻) | Selective for CN⁻ and F⁻. frontiersin.org |

| Ni(II) porphyrin with –CHO and –NH groups | Copper (Cu(II)), Iron (Fe(III)), Mercury (Hg(II)) | Colorimetric (Chelation) | 0.930 ppm (Cu(II)) | Selective for specified metal cations. frontiersin.org |

Comparative Studies and Future Research Directions

Comparative Analysis with Other Transition Metal Cyanide Complexes

Nickel(II) cyanide, as part of the larger family of transition metal cyanides, exhibits properties that are both analogous and distinct when compared to its counterparts containing palladium, platinum, zinc, copper, iron, cobalt, and cadmium. These differences and similarities in structure, stability, and reactivity are crucial for understanding their potential applications.

Transition metal cyanides are known for their ability to form coordination polymers, with the cyanide ligand acting as a bridging unit. researchgate.netresearchgate.net The geometry and dimensionality of these structures are heavily influenced by the coordination preferences of the metal ion. For instance, Ni(II), Pd(II), and Pt(II) ions, all with a d⁸ electron configuration, typically favor a square-planar geometry. This leads to the formation of two-dimensional sheet structures in Ni(CN)₂, Pd(CN)₂, and Pt(CN)₂. reading.ac.uk In these structures, the metal centers are linked by bridging cyanide ligands, forming layers that are often stacked with a degree of disorder. reading.ac.ukreading.ac.uk In contrast, Zn(II) and Cd(II), with a d¹⁰ configuration, adopt a tetrahedral coordination environment, resulting in three-dimensional "expanded diamondoid" or cristobalite-like structures. wikipedia.orgwikipedia.orgjesusconsultancy.com

The stability of metal cyanide complexes in aqueous solution is another critical point of comparison. The cyanide ion is a strong field ligand capable of forming very stable complexes with many transition metals. researchgate.netresearchgate.net The stability constants for the formation of tetracyanometalate complexes generally follow the trend Pt(II) > Pd(II) > Ni(II). The reaction rate for cyanide exchange is significantly faster for [Ni(CN)₄]²⁻ compared to [Pt(CN)₄]²⁻. publish.csiro.au Iron and cobalt also form highly stable hexacyanometalate complexes, such as ferrocyanide ([Fe(CN)₆]⁴⁻) and ferricyanide (B76249) ([Fe(CN)₆]³⁻), which are well-known for their rich electrochemistry and as precursors to pigments like Prussian blue. tandfonline.comwikipedia.org Copper(I) cyanide complexes are also notably stable. acs.org

The reactivity of these complexes also varies. For example, the oxidation of nickel cyanide has been observed to be slower than that of copper cyanide and zinc cyanide. nih.gov The electronic properties and reactivity of these complexes can be fine-tuned by the choice of the metal center. For instance, a comparative study of isoelectronic nickel, palladium, and platinum pincer complexes showed that the palladium complex was superior in the electrocatalytic reduction of CO₂. rsc.org

Below is a comparative table summarizing key properties of selected transition metal cyanides.

| Metal Cyanide | Metal Ion | Typical Coordination Geometry | Structure Type | Key Features |

| Nickel(II) cyanide | Ni(II) | Square-planar | 2D Layered reading.ac.uk | Forms apple-green solid; insoluble in water. nih.gov |

| Palladium(II) cyanide | Pd(II) | Square-planar | 2D Layered, often nanocrystalline reading.ac.uk | Forms highly stable complexes. nih.gov |

| Platinum(II) cyanide | Pt(II) | Square-planar | 2D Layered, often nanocrystalline reading.ac.uk | Forms very stable complexes with slow ligand exchange. publish.csiro.au |

| Copper(I) cyanide | Cu(I) | Linear | 1D Polymeric chains | Used as a catalyst in organic synthesis. acs.org |

| Zinc(II) cyanide | Zn(II) | Tetrahedral | 3D Diamondoid wikipedia.org | Insoluble in most solvents but dissolves in solutions of basic ligands. wikipedia.org |

| Iron(II/III) cyanide | Fe(II), Fe(III) | Octahedral | 3D Framework (e.g., Prussian Blue) | Forms stable, colored complexes like ferrocyanide and ferricyanide. tandfonline.comnih.gov |

| Cobalt(II/III) cyanide | Co(II), Co(III) | Octahedral | Forms various discrete and polymeric structures tandfonline.com | Cobalt(III) cyanide complexes are particularly stable. dtic.mil |

| Cadmium(II) cyanide | Cd(II) | Tetrahedral | 3D Diamondoid wikipedia.org | Structurally similar to zinc cyanide; fairly soluble in water. wikipedia.org |

Exploration of Novel Ligands and Building Blocks for Modified Properties

The inherent structure of nickel(II) cyanide serves as a versatile scaffold that can be modified through the introduction of novel ligands and building blocks. This approach allows for the deliberate tuning of the material's physical and chemical properties, such as magnetic behavior, porosity, and catalytic activity.

By incorporating ancillary organic ligands into the nickel cyanide framework, researchers can create heteroleptic complexes with tailored characteristics. For example, the introduction of sterically modified linear N⁴ ligands to nickel(II) centers can influence the spin-state and coordination geometry of the resulting complex. nih.govsigmaaldrich.com These modifications, in turn, can impact the catalytic efficiency of the nickel complex in oxidation reactions. nih.gov The choice of solvent can also play a crucial role in determining the final coordination environment. nih.gov

The use of different metal ions as building blocks in conjunction with nickel cyanide units leads to the formation of heterometallic cyanide-bridged coordination polymers. These materials often exhibit interesting magnetic properties arising from the interaction between the different metal centers. For instance, cyanide-bridged complexes containing both nickel(II) and other transition metals like iron(II) or cobalt(II) have been synthesized and characterized. dergipark.org.tr The cyanide ligand's ability to act as a bridge between different metal ions is fundamental to constructing these extended networks. researchgate.net The resulting structures can range from one-dimensional chains to two- or three-dimensional frameworks. mdpi.com

The properties of these modified materials are highly dependent on the nature of the incorporated ligands and metal ions. For instance, the use of bulky organic ligands can create porous structures with potential applications in gas storage and separation. The electronic properties of the ligands can also influence the redox potentials and magnetic coupling within the material. The synthesis of cyanide-bridged complexes involving lanthanide ions has also been explored, leading to materials with interesting magnetic and luminescent properties. mdpi.com This strategy of combining different molecular components opens up a vast design space for creating new functional materials based on the nickel cyanide motif.

Advanced Characterization Techniques in Emerging Research Areas

The development of advanced characterization techniques is paramount for understanding the complex structures and properties of materials derived from nickel(II) cyanide, particularly in emerging research areas like metal-organic frameworks (MOFs) and other coordination polymers. nih.govresearchgate.net Given that many of these materials are synthesized as polycrystalline powders or are beam-sensitive, conventional methods like single-crystal X-ray diffraction are not always feasible.

Three-Dimensional Electron Diffraction (3DED) has emerged as a powerful tool for the ab initio structure determination of nano- or submicron-sized crystals. mdpi.comnih.gov Techniques like continuous rotation electron diffraction (cRED) can provide accurate atomic structures from crystals that are orders of magnitude smaller than those required for X-ray diffraction. nih.govrsc.org This is particularly valuable for characterizing new MOF phases that may exist in trace amounts within a sample. bohrium.com 3DED allows for the detailed structural analysis of these complex materials, which is essential for understanding their properties and guiding the design of new frameworks.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy offers complementary information to diffraction techniques, providing insights into the local environment of specific atoms within the solid state. nih.gov For paramagnetic materials, such as many transition metal cyanide complexes, natural abundance ¹³C and ¹⁵N MAS NMR can be used to obtain well-resolved spectra of the cyanide ligands. researchgate.netrsc.org The observed chemical shifts and relaxation times provide valuable information about the local structure and can help elucidate the structure of unknown paramagnetic metal-cyanide coordination polymers. researchgate.netrsc.org Isotropic chemical shieldings and scalar coupling constants can be used to characterize the geometry of such complexes. mdpi.com

Other important techniques include:

Powder X-ray Diffraction (PXRD): While not always suitable for complete structure solution of complex materials, PXRD is crucial for phase identification and confirming the bulk purity of a synthesized material. nih.gov

Spectroscopic Methods (FT-IR, Raman, UV-Vis): These techniques are essential for confirming the presence of specific functional groups (like the C≡N stretch of the cyanide ligand) and for probing the electronic structure and coordination environment of the metal centers. tandfonline.comdergipark.org.tr

Thermal Analysis (TGA/DSC): Thermogravimetric analysis and differential scanning calorimetry are used to study the thermal stability of the materials and to identify the presence of coordinated or guest solvent molecules. dergipark.org.tr

The application of these advanced characterization techniques is crucial for establishing structure-property relationships in novel materials based on nickel(II) cyanide, thereby accelerating their development for various applications.

Potential for Rational Design of Multifunctional Materials

The principles of crystal engineering and supramolecular chemistry provide a powerful framework for the rational design of multifunctional materials using nickel(II) cyanide and its derivatives as building blocks. By carefully selecting molecular components and controlling the synthesis conditions, it is possible to create materials with predetermined structures and tailored properties for specific applications.

The versatility of the cyanide ligand, which can adopt both terminal and bridging coordination modes, allows for the construction of a wide array of architectures, from discrete molecules to one-, two-, and three-dimensional coordination polymers. researchgate.netresearchgate.net This structural diversity is a key enabler for the design of materials with targeted functions. For example, by combining tetracyanonickelate(II) anions, [Ni(CN)₄]²⁻, with other transition metal cations and appropriate organic ligands, it is possible to assemble extended networks with specific topologies. dergipark.org.tr

One of the most promising areas for the rational design of nickel cyanide-based materials is in the field of magnetism. By incorporating paramagnetic metal ions into a cyanide-bridged framework, it is possible to control the magnetic interactions between the metal centers, leading to materials with properties such as long-range magnetic ordering or single-molecule magnet behavior. The choice of metal ions and the geometry of the cyanide bridges are critical factors in determining the nature and strength of the magnetic coupling. tandfonline.com

Furthermore, the porous nature of many cyanide-bridged frameworks, such as Prussian blue analogues, makes them attractive candidates for applications in catalysis, gas storage, and sensing. researchgate.net The ability to modify the pore size and surface chemistry by introducing different organic ligands allows for the rational design of materials with high selectivity for specific guest molecules. The stability constants of the metal-ligand interactions are a crucial consideration in the design of robust catalytic systems. numberanalytics.com

The future of this field lies in the development of predictive models that can guide the synthesis of new materials with desired functionalities. By combining computational methods with experimental synthesis and advanced characterization, it will be possible to accelerate the discovery of novel nickel cyanide-based materials for a wide range of applications, including electronics, energy storage, and environmental remediation. nih.gov

Q & A

Q. What is the standard synthesis protocol for Nickel(II) cyanide tetrahydrate, and how can purity be verified?

Nickel(II) cyanide tetrahydrate is synthesized by adding two equivalents of potassium or sodium cyanide to an aqueous solution of nickel(II) salts (e.g., NiCl₂ or NiSO₄). The reaction proceeds as:

After precipitation, the tetrahydrate is isolated via filtration. To confirm purity, use thermogravimetric analysis (TGA) to verify the 4H₂O hydration state (mass loss at \sim140°C corresponds to dehydration) . X-ray diffraction (XRD) can validate crystallinity, while elemental analysis ensures stoichiometric Ni:C:N ratios.

Q. How does the hydration state of Nickel(II) cyanide influence its solubility and reactivity?

The tetrahydrate form is insoluble in water and most organic solvents, whereas the anhydrous form (obtained by heating the tetrahydrate to 140°C) exhibits distinct reactivity, particularly in forming clathrates with ammonia. Solubility tests in polar vs. non-polar solvents, combined with IR spectroscopy to track O-H stretching bands, can differentiate hydration states .

Q. What safety precautions are critical when handling Nickel(II) cyanide tetrahydrate?

The compound is toxic via inhalation and ingestion, releasing toxic nitrogen oxides upon decomposition. Use fume hoods, wear nitrile gloves, and employ respiratory protection. In case of exposure, immediately administer oxygen if inhaled and seek medical attention. Store in airtight containers away from ammonia or oxidizing agents .

Advanced Research Questions

Q. How can the clathrate-forming behavior of Nickel(II) cyanide with ammonia be exploited in material design?

The anhydrous Ni(CN)₂ reacts with ammonia to form clathrates, which have potential in gas storage or catalysis. To study this, heat the tetrahydrate to 200°C to obtain anhydrous Ni(CN)₂, then expose it to NH₃ vapor under controlled pressure. Monitor structural changes via XRD and gas adsorption isotherms to assess clathrate stability and capacity .

Q. What experimental strategies resolve contradictions in reported spectral data for Nickel(II) cyanide derivatives?

Discrepancies in UV-Vis or IR spectra (e.g., color variations from gray-green to yellow-brown) may arise from impurities, hydration states, or coordination geometry. Reproduce synthesis under inert atmospheres to prevent oxidation, and use extended X-ray absorption fine structure (EXAFS) to probe local Ni-C/N bonding environments .

Q. How can Nickel(II) cyanide tetrahydrate serve as a precursor for electrocatalytic water oxidation?

Ni(CN)₂⋅4H₂O can be calcined to form NiO or composite oxides with tailored defects. For electrocatalytic testing, deposit the calcined material on carbon electrodes and perform cyclic voltammetry in alkaline media. Compare oxygen evolution reaction (OER) overpotentials with commercial catalysts like RuO₂. Operando Raman spectroscopy can track active NiOOH phases during OER .

Q. What methodologies optimize the use of Nickel(II) cyanide in coordination polymer synthesis?

Combine Ni(CN)₂⋅4H₂O with organic linkers (e.g., 1,3,5-benzenetricarboxylic acid) via solvothermal methods. Vary reaction temperature (80–120°C) and solvent polarity (water/DMF) to control crystallinity. Characterize porosity using Brunauer-Emmett-Teller (BET) analysis and test catalytic performance in model reactions (e.g., toluene oxidation) .

Data Contradiction Analysis

Q. Why do different studies report conflicting decomposition temperatures for Nickel(II) cyanide tetrahydrate?

Variations in heating rates, atmospheric conditions (e.g., air vs. argon), and sample mass can alter observed decomposition profiles. Repeat TGA with controlled differential scanning calorimetry (DSC) to isolate phase transitions. Cross-reference with powder XRD of intermediates to identify decomposition products (e.g., NiO vs. Ni₃C) .

Methodological Best Practices

- Synthesis Reproducibility : Use degassed solvents and strictly control pH (<7) to prevent hydrolysis of CN⁻ ions.

- Advanced Characterization : Pair spectroscopic techniques (FTIR, XPS) with synchrotron-based methods (XANES) for electronic structure insights.

- Safety Compliance : Regularly calibrate fume hoods and maintain incident logs for exposure events.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.